molecular formula C9H9NO4 B12076846 2-Methoxy-6-(2-nitroethenyl)phenol CAS No. 1986-06-7

2-Methoxy-6-(2-nitroethenyl)phenol

Cat. No.: B12076846
CAS No.: 1986-06-7
M. Wt: 195.17 g/mol
InChI Key: VZXBWZSEGHDECZ-AATRIKPKSA-N
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Description

2-Methoxy-6-(2-nitroethenyl)phenol: is an organic compound with the molecular formula C9H9NO4 . It is characterized by the presence of a methoxy group (-OCH3) and a nitroethenyl group (-CH=CHNO2) attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(2-nitroethenyl)phenol typically involves the nitration of 2-methoxyphenol followed by a condensation reaction with nitroethene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the nitration and condensation processes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-6-(2-nitroethenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-nitroethenyl)phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methoxy-4-(2-nitrovinyl)phenol
  • 2-Methoxy-6-(2-nitrovinyl)phenol
  • 2-Methoxy-3-nitro-4-(2-nitroethenyl)phenol

Comparison: 2-Methoxy-6-(2-nitroethenyl)phenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidation and reduction behaviors, as well as distinct biological effects.

Properties

CAS No.

1986-06-7

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-methoxy-6-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H9NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-6,11H,1H3/b6-5+

InChI Key

VZXBWZSEGHDECZ-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1O)C=C[N+](=O)[O-]

Origin of Product

United States

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